2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole
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Overview
Description
2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the phenyl ring, which is further connected to the pyrrole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole typically involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with a suitable pyrrole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methoxyphenylboronic acid
- 2-fluoro-4-methoxybenzeneboronic acid
- 4-borono-3-fluoroanisole
Uniqueness
2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole is unique due to its specific structural features, such as the combination of a fluorine atom and a methoxy group on the phenyl ring, which is connected to the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H10FNO |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h2-7,13H,1H3 |
InChI Key |
LREGVZZIBINVFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CN2)F |
Origin of Product |
United States |
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